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Compound of Interest

Methyl 5-amino-1-methyl-1H-
Compound Name:
pyrazole-4-carboxylate

Cat. No.: B190213

An In-depth Technical Guide to Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
CAS Number: 110860-60-1

This technical guide provides a comprehensive overview of Methyl 5-amino-1-methyl-1H-
pyrazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and
professionals in the fields of medicinal chemistry and drug development. This document details
its chemical and physical properties, a representative experimental protocol for its synthesis,
and its role as a versatile building block in the design of bioactive molecules.

Chemical and Physical Properties

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole, a class of
heterocyclic compounds known for their wide range of biological activities. The quantitative
data for this compound are summarized in the table below.
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Property Value Source
CAS Number 110860-60-1 PubChem[1]
Molecular Formula CeHoN30:2 PubChem[1]
Molecular Weight 155.15 g/mol PubChem[1]
methyl 5-amino-1-
IUPAC Name PubChem[1]
methylpyrazole-4-carboxylate
Canonical SMILES CN1C(=C(C=N1)C(=0)OC)N PubChem[1]
UTGQTDLLIDYCAB-
InChl Key PubChem[1]
UHFFFAOYSA-N
Computed XLogP3 0.3 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
4 PubChem[1]
Count
Rotatable Bond Count 2 PubChem[1]
Exact Mass 155.069476538 g/mol PubChem[1]
Monoisotopic Mass 155.069476538 g/mol PubChem[1]
Topological Polar Surface Area  70.1 A2 PubChem[1]
Heavy Atom Count 11 PubChem[1]

Experimental Protocols: Synthesis

A representative synthesis for a closely related analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-
carboxylate, is described in Chinese patent CN105646357A.[2] This process can be adapted
for the synthesis of the methyl ester by substituting the appropriate starting materials.

Reaction Scheme:

» Reactants: Methyl (ethoxymethylene)cyanoacetate and a 40% aqueous solution of
methylhydrazine.[2]
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e Solvent: Toluene.[2]

o Key Steps:

[¢]

Methyl (ethoxymethylene)cyanoacetate is dissolved in toluene in a reactor.

o The methylhydrazine solution is added dropwise while maintaining the temperature
between 22-30°C using a chilled brine bath.

o After the addition is complete, the reaction mixture is held at this temperature for 1-3
hours.

o The mixture is then heated to reflux for 2 hours.
o Upon cooling to 9-10°C, the product precipitates and is collected by filtration.
o The filtered solid is then dried to yield the final product.

This synthetic route is noted for its simplicity, high yield, and reduced reaction time.[2]

Role in Drug Discovery and Development

5-Aminopyrazole derivatives are recognized as crucial scaffolds in medicinal chemistry, serving
as versatile starting materials for the synthesis of a wide array of bioactive compounds.[3] Their
utility stems from the presence of multiple reactive sites that allow for further chemical
modifications and the construction of more complex molecular architectures.

Building Block for Bioactive Molecules

The 5-amino-1-methyl-1H-pyrazole-4-carboxylate core is a valuable synthon for the
development of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines,
which are known to possess diverse pharmacological activities.
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Synthetic utility of the pyrazole core.

Application in Kinase Inhibitor Design

The 5-aminopyrazole scaffold is a well-established pharmacophore in the design of kinase
inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their
dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Derivatives of 5-aminopyrazole have been successfully developed as inhibitors of various
kinases, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK).

The general principle behind the design of these inhibitors involves the 5-aminopyrazole core
acting as a hinge-binding motif, interacting with the ATP-binding site of the kinase. Further
substitutions on the pyrazole ring allow for the exploration of other pockets within the active site
to enhance potency and selectivity.
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Role in kinase inhibitor development.

Spectroscopic Data

Detailed experimental spectroscopic data for Methyl 5-amino-1-methyl-1H-pyrazole-4-

carboxylate (CAS 110860-60-1) is not readily available in the public domain. However,

representative *H and 13C NMR data for a structurally similar compound, ethyl 5-amino-1-[(4-

methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, are provided below for reference. It is

important to note that the chemical shifts will differ for the title compound.

Reference 'H NMR Data (300 MHz, DMSO-ds) for Ethyl 5-amino-1-[(4-

methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate:

0 1.29 (t, 3H,J = 7.2, O—CH2—CH?3)

5 2.34 (s, 3H, CHs)

8 4.18 (g, 2H, J = 2.7, O—CH2—CH?3)

3 4.22 (s, 2H, —NH2)

& 7.46 (d, 2H, J = 8.1 Hz, Ph—H(m))

& 7.84 (d, 2H, J = 8.1 Hz, Ph—H(0))

5 7.90 (s, 1H, pyrazole-H)
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Reference IR Data (cm~?) for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-
carboxylate:

« V(NH) 3480
« V(C=0) 1693

e v(C=N) 1615

Safety and Handling

Based on available safety data for this class of compounds, Methyl 5-amino-1-methyl-1H-
pyrazole-4-carboxylate should be handled with care in a well-ventilated area, and appropriate
personal protective equipment (PPE), including gloves and eye protection, should be worn. For
detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the
supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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